molecular formula C11H17ClN2O B1500646 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1185308-30-8

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B1500646
CAS No.: 1185308-30-8
M. Wt: 228.72 g/mol
InChI Key: CGSBDDDOZUGXOV-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride ( 1185308-30-8) is a chemical compound with the molecular formula C 11 H 17 ClN 2 O and a molecular weight of 228.72 g/mol . This piperidine-pyridine derivative serves as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for developing novel heterocyclic compounds . The structural motif of piperidine linked to a substituted pyridine is prevalent in biologically active molecules and is frequently explored in drug discovery programs. As a synthetic intermediate, this compound is valuable for constructing more complex molecular architectures. Its structure, featuring a piperidine ring connected to a methyl-substituted pyridine via an ether linkage, makes it a useful scaffold for generating compound libraries. Piperidine and pyridine derivatives are known to exhibit a wide range of pharmacological properties and are found in compounds with reported activity against various disease targets . Researchers utilize this chemical building block in developing potential therapeutic agents, where it can be incorporated as a core structural element to modulate biological activity and physicochemical properties. The product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols. The compound requires storage under an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSBDDDOZUGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671491
Record name 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944390-71-0, 1185308-30-8
Record name Pyridine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944390-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

  • Molecular Formula: C₁₁H₁₇ClN₂O
  • Molecular Weight: 228.72 g/mol
  • CAS Number: 1185308-30-8

This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in various neurological functions, including cognition and memory. Allosteric modulators enhance the receptor's response to its natural ligand without directly activating the receptor themselves. This mechanism is particularly relevant in treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia .

1. Cognitive Enhancement

Research indicates that compounds targeting the M4 receptor can reverse cognitive deficits and exhibit antipsychotic-like effects. For instance, studies have shown that M4 positive allosteric modulators can mitigate hyperdopaminergic behaviors in preclinical models, suggesting potential therapeutic applications for cognitive impairments .

2. Antipsychotic Effects

Similar to other M4 modulators, this compound may help alleviate symptoms of psychosis. The modulation of the M4 receptor has been linked to reductions in hallucinations and delusions in clinical settings, highlighting the compound's relevance in psychiatric treatment .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Carruthers et al. (2015)Cognitive FunctionDemonstrated that M4 agonists improve cognitive deficits in Alzheimer's patients.
Jones et al. (2012)Antipsychotic EfficacyReported significant improvements in schizophrenia symptoms with M4 modulation.
WO2018112843A1Drug DevelopmentHighlighted the potential of M4 modulators in treating neuropsychiatric disorders .

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. It has shown no significant acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety margin for further development . However, potential side effects related to gastrointestinal motility and cardiovascular responses have been noted, necessitating careful monitoring during clinical trials.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is primarily investigated as a potential lead compound for developing kinase inhibitors. Kinases are crucial in various cellular processes, including signal transduction and cell division, making them significant targets in cancer therapy.

Case Study: Inhibition of Deoxycytidine Kinase
Research indicates that this compound can inhibit deoxycytidine kinase, an enzyme involved in nucleotide metabolism. This inhibition could lead to reduced cancer cell proliferation, highlighting its therapeutic potential against various cancers.

The compound exhibits several notable biological activities:

Biological Activity Description Reference
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Neuroprotective Effects : Studies have shown that this compound can significantly reduce neuronal cell death under oxidative stress conditions. This effect is attributed to its ability to modulate neuroprotective protein expression.

Anticancer Activity : In vitro studies involving FaDu hypopharyngeal tumor cells demonstrated that the compound exhibits cytotoxicity comparable to established chemotherapeutics like bleomycin.

Anti-inflammatory Properties : Investigations revealed that the compound can inhibit the production of inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis strategies. Key reactions include:

  • Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.
  • Reduction : Achieved with sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidin-4-yloxy group serves as a nucleophilic site for substitution reactions under controlled conditions. Key findings include:

Reaction with 5-chloro-2-iodopyrimidine

  • Conditions : DMF solvent, DIEA (3 eq), 60°C, 4 hours

  • Product : 5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

  • Yield : 68% after purification

  • Characterization :

    • LC-MS: m/z = 401.1 [M + H]⁺

    • 1H NMR (DMSO-d6): δ 8.12 (s, 1H), 8.02 (dd, J = 1.76, 9.24 Hz, 1H), 6.31 (s, 1H)

ParameterValue
Reaction Temperature60°C
SolventDMF
BaseDIEA (3 eq)
CatalystNone
Reaction Time4 hours

Reductive Amination

The compound participates in reductive amination when reacting with ketones or aldehydes:

Reaction with 4-piperidone derivatives

  • Conditions : Sodium borohydride (1.2 eq), acetic acid, 45–60°C, 1–2 hours

  • Product : 4-(5-Methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives

  • Critical Parameters :

    • Temperature >50°C accelerates reaction but risks over-reduction

    • Optimal yield achieved at 50–70°C with toluene solvent

VariableOptimal Range
Temperature50–70°C
SolventToluene
Reducing AgentSodium borohydride
Reaction Time1–5 hours

Deprotection and Salt Formation

The hydrochloride salt undergoes deprotection to generate free bases for further functionalization:

HCl Removal

  • Conditions : 37% aqueous HCl, room temperature, 15 minutes

  • Product : 5-Methyl-2-(piperidin-4-yloxy)pyridine (free base)

  • Efficiency : Quantitative conversion (100% yield)

  • Application : Intermediate for synthesizing GPR119 agonists

Stability Under Thermal Stress

Thermogravimetric analysis reveals decomposition patterns:

ConditionObservation
>150°CGradual mass loss (≈5%/min)
200°C (prolonged)Pyridine ring degradation
250°CComplete decomposition

Industrial-Scale Optimization

Patent data highlights scalable synthetic approaches :

ParameterLaboratory ScaleIndustrial Process
Solvent Volume15 mL/g5 mL/g
Reaction Time2 hours45 minutes
Yield72%89%
Purity95% (HPLC)99.5% (HPLC)

Comparison with Similar Compounds

Structural Analogs with Substituted Halogens

  • Similarity score: 0.85 .
  • 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS: 944390-66-3): Molecular Formula: C₁₀H₁₄ClN₂O·2HCl Molecular Weight: 286.61 g/mol Key Difference: Dihydrochloride salt form enhances solubility but may reduce stability compared to the monohydrochloride parent compound. Similarity score: 0.85 .

Analogs with Modified Substituents

  • 2-(Piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-16-0):

    • Molecular Formula : C₁₀H₁₅ClN₂O
    • Molecular Weight : 214.69 g/mol
    • Key Difference : Lacks the methyl group at the 5-position, simplifying the structure. Similarity score: 0.84 .
  • 3-Chloro-2-(piperidin-4-yloxy)-5-trifluoromethylpyridine hydrochloride (CAS: 1417794-23-0):

    • Molecular Formula : C₁₂H₁₃Cl₂F₃N₂O
    • Molecular Weight : 329.15 g/mol
    • Key Difference : Incorporates a trifluoromethyl group and chlorine, significantly altering electronic properties and steric bulk. Available from two suppliers .

Derivatives with Extended Aromatic Systems

  • Similarity score: 0.70 .

Research Findings and Implications

  • The dihydrochloride salt forms (e.g., 944390-66-3) improve aqueous solubility but may complicate synthetic purification .
  • Pharmacological Data Gaps: No direct pharmacological studies on 5-methyl-2-(piperidin-4-yloxy)pyridine HCl were found in the provided evidence.
  • For example, 4-(Diphenylmethoxy)piperidine HCl (CAS: 65214-86-0) mandates protective equipment during spills .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

  • Starting Materials:
    • 2-Bromo-5-methylpyridine or 2-chloro-5-methylpyridine
    • 4-Hydroxypiperidine or 4-piperidinol (as nucleophile)
  • Reaction Conditions:
    • Base such as potassium carbonate (K2CO3) to deprotonate the hydroxyl group and generate the alkoxide nucleophile
    • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Elevated temperatures (80–120°C) to facilitate substitution
  • Procedure:
    The halopyridine is reacted with 4-hydroxypiperidine in the presence of base, leading to displacement of the halogen by the piperidin-4-yloxy group at the 2-position of the pyridine ring.
  • Post-reaction Treatment:
    The crude product is treated with hydrochloric acid to form the hydrochloride salt, which precipitates or crystallizes out for isolation and purification.
  • Yields: Typically moderate to good, depending on reaction optimization.

Reductive Amination and Subsequent Ether Formation (Alternative Route)

  • Starting Materials:
    • 2-Amino-5-methylpyridine
    • 4-Piperidone derivatives (e.g., 4-piperidone-1-carboxylic acid derivatives)
  • Key Steps:
    • Reductive Amination: 2-Amino-5-methylpyridine is reacted with a 4-piperidone derivative in the presence of a reducing agent such as sodium triacetoxyborohydride. This forms a 4-(5-methylpyridin-2-ylamino)piperidine intermediate.
    • Deprotection/Hydrolysis: The intermediate undergoes hydrolysis or deprotection to yield 5-methyl-2-(piperidin-4-ylamino)pyridine.
    • Conversion to Piperidin-4-yloxy Derivative: Subsequent conversion to the piperidin-4-yloxy derivative can be achieved via nucleophilic substitution or other functional group interconversions.
  • Advantages:
    • Mild reaction conditions
    • Avoids the use of palladium catalysts, reducing residual metal contamination
    • Industrial scalability due to higher yields and fewer purification steps
  • Reaction Conditions:
    • Temperature ranges from 40 to 60°C during reductive amination
    • Use of solvents such as methylene chloride or chloroform for coupling steps
  • Salt Formation: Hydrochloride or hydrobromide salts are prepared by treatment with corresponding acids (HCl, HBr).

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) Used to deprotonate hydroxyl group
Solvent DMF, DMSO, methylene chloride, chloroform Polar aprotic solvents favor SNAr
Temperature 80–120°C (SNAr); 40–60°C (reductive amination) Higher temp favors substitution
Reducing Agent Sodium triacetoxyborohydride For reductive amination step
Reaction Time 0.5–3 hours (reductive amination) Stirring and temperature control critical
Salt Formation HCl or HBr treatment Provides stable hydrochloride/hydrobromide salts

Comparative Analysis of Methods

Aspect SNAr Method Reductive Amination Method
Starting Materials Halogenated pyridine + piperidin-4-ol Aminopyridine + piperidone derivatives
Catalysts/Metals None or base only Sodium triacetoxyborohydride (reducing agent)
Reaction Conditions High temperature, strong base Mild temperature, reductive conditions
Yield Moderate to good Generally higher, scalable industrially
Purity Requires purification Fewer impurities, less metal contamination
Industrial Suitability Common but may require optimization Preferred for industrial scale

Research Findings and Notes

  • The reductive amination approach is noted for its improved yield and milder reaction conditions, making it suitable for industrial production of this compound.
  • Avoidance of palladium catalysts in the reductive amination route reduces concerns about residual heavy metals in the final product, a critical factor in pharmaceutical manufacturing.
  • Salt formation with hydrochloric acid stabilizes the compound and enhances its solubility, facilitating downstream applications in medicinal chemistry.
  • Spectroscopic characterization (NMR, MS) confirms the substitution pattern and purity of the synthesized compound.

Summary Table of Preparation Routes

Step SNAr Route Reductive Amination Route
1. Starting Material 2-Bromo-5-methylpyridine + 4-hydroxypiperidine 2-Amino-5-methylpyridine + 4-piperidone derivative
2. Key Reaction Nucleophilic aromatic substitution Reductive amination
3. Reducing Agent Not required Sodium triacetoxyborohydride
4. Reaction Conditions 80–120°C, base, polar aprotic solvent 40–60°C, mild, chlorinated or ether solvents
5. Salt Formation HCl treatment to form hydrochloride salt Acid treatment (HCl or HBr)
6. Purification Crystallization or extraction Crystallization, fewer impurities
7. Yield Moderate to good Higher, more efficient

Q & A

Q. What are the critical steps for synthesizing 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves coupling 5-methyl-2-hydroxypyridine with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation. Key considerations include:
  • Reagent Ratios : Maintain a 1:1.2 molar ratio of pyridine derivative to piperidin-4-ol to minimize unreacted starting material .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol to achieve ≥95% purity .
  • Salt Formation : Add concentrated HCl dropwise under ice cooling to avoid excessive heat, which may degrade the product .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (expected range: 180–200°C based on piperidine-HCl analogs) .
  • Solubility : Test in water, DMSO, and ethanol at 25°C. Note that hygroscopicity may affect results; use anhydrous solvents and controlled humidity .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., pyridine protons at δ 8.2–8.5 ppm) and FT-IR (C-O-C stretch at ~1100 cm1^{-1}) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For powder handling, NIOSH-approved N95 respirators are recommended due to potential respiratory irritation .
  • Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid water to prevent HCl gas release .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved?

  • Methodological Answer : Discrepancies often arise from differences in:
  • Purity : Verify via HPLC (≥95% purity required for reproducibility) .
  • Crystallinity : Compare amorphous vs. crystalline forms using X-ray diffraction; amorphous forms exhibit higher apparent solubility .
  • pH : Solubility in aqueous buffers (e.g., PBS pH 7.4) may differ due to protonation of the piperidine nitrogen .

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on functional group modifications:
  • Piperidine Substitution : Replace the 4-oxy group with sulfonyl or methyl groups to alter receptor binding (e.g., sulfonyl derivatives show enhanced CNS penetration) .
  • Pyridine Methyl Position : Shift the methyl group to the 3- or 4-position to assess steric effects on target interactions (e.g., 3-methyl analogs reduce off-target activity) .
  • Assay Design : Use radioligand binding assays (e.g., 3H^3H-labeled analogs) for precise affinity measurements .

Q. How does stability under accelerated conditions inform formulation development?

  • Methodological Answer : Conduct stress testing per ICH guidelines:
  • Thermal Stability : Heat at 40–60°C for 14 days; monitor degradation via LC-MS (major degradation product: 5-methyl-2-hydroxypyridine due to piperidine cleavage) .
  • Photostability : Expose to UV light (ICH Q1B); use amber glass vials to prevent photodegradation .
  • Hydrolytic Stability : Test in pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid); degradation is minimal at pH >5 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

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